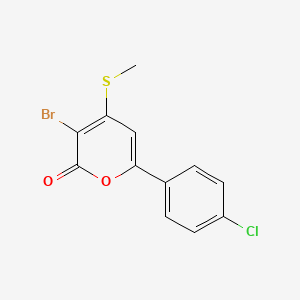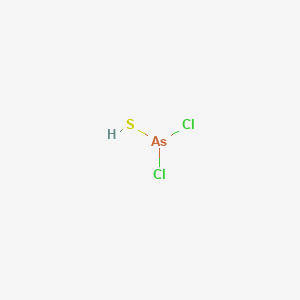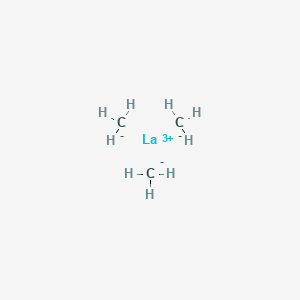
Lanthanum trimethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum trimethanide is a compound that belongs to the lanthanide series of elements Lanthanides are known for their unique properties, including high electropositivity and the ability to form various coordination compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum trimethanide typically involves the reaction of lanthanum chloride with trimethanide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum trimethanide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield different lanthanum compounds.
Substitution: The trimethanide ligands can be substituted with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include lanthanum oxide, reduced lanthanum compounds, and various substituted lanthanum coordination compounds.
Applications De Recherche Scientifique
Lanthanum trimethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: this compound is used in biological studies to understand the role of lanthanides in biological systems.
Industry: this compound is used in the production of advanced materials, including high-performance ceramics and optical devices.
Mécanisme D'action
The mechanism of action of lanthanum trimethanide involves its ability to form stable coordination compounds with various ligands. This property allows it to interact with different molecular targets and pathways. In biological systems, this compound can bind to phosphate groups, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lanthanum trimethanide include other lanthanide trimethanides, such as cerium trimethanide and neodymium trimethanide. These compounds share similar properties but differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific coordination chemistry and the stability of its compounds. Its ability to form stable complexes with various ligands makes it particularly useful in a wide range of applications, from catalysis to materials science.
Propriétés
Numéro CAS |
202861-31-2 |
|---|---|
Formule moléculaire |
C3H9La |
Poids moléculaire |
184.01 g/mol |
Nom IUPAC |
carbanide;lanthanum(3+) |
InChI |
InChI=1S/3CH3.La/h3*1H3;/q3*-1;+3 |
Clé InChI |
HYXMAYUJUZNBAZ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)


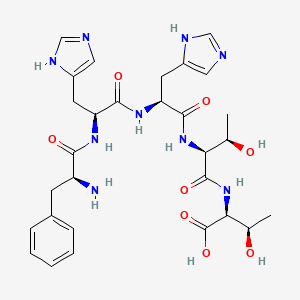
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
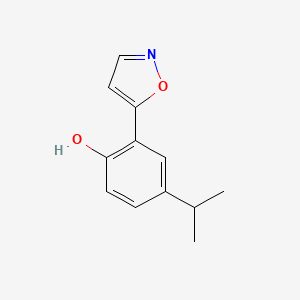

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
